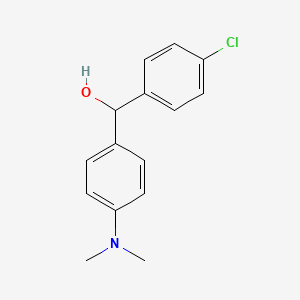

4-Chloro-4'-(dimethylamino)benzhydrol

Description

4-Chloro-4’-(dimethylamino)benzhydrol is an organic compound with the molecular formula C₁₅H₁₆ClNO. It is characterized by the presence of a chloro group and a dimethylamino group attached to a benzhydrol structure. This compound is known for its applications in various fields, including chemistry and pharmaceuticals .

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(dimethylamino)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-17(2)14-9-5-12(6-10-14)15(18)11-3-7-13(16)8-4-11/h3-10,15,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMBKLFJNVWHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222130 | |

| Record name | 4-Chloro-α-[4-(dimethylamino)phenyl]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844683-40-5 | |

| Record name | 4-Chloro-α-[4-(dimethylamino)phenyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844683-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-α-[4-(dimethylamino)phenyl]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-(dimethylamino)benzhydrol typically involves the reaction of 4-chlorobenzophenone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-4’-(dimethylamino)benzhydrol may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-(dimethylamino)benzhydrol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert it back to its precursor alcohols.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzhydrol derivatives.

Scientific Research Applications

4-Chloro-4'-(dimethylamino)benzhydrol is also employed in the synthesis of various dyes and pigments. Its ability to act as a coupling agent in diazo coupling reactions facilitates the production of vibrant colorants used in textiles and plastics.

- Case Study : In a study focusing on dye synthesis, Michler's Hydrol was utilized to produce azo dyes with enhanced stability and colorfastness properties. The resulting dyes demonstrated excellent application potential in the textile industry.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its biological activities, including potential anti-cancer properties.

- Research Findings : Studies have shown that derivatives of Michler's Hydrol exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50 value indicating significant potency against breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.6 |

| HeLa (Cervical Cancer) | 8.3 |

Environmental Monitoring

Recent research has highlighted the role of this compound in environmental monitoring due to its persistence and mobility in aquatic systems.

- Case Study : A study conducted on wastewater effluents revealed the presence of Michler's Hydrol as a contaminant of concern. Its detection across multiple samples indicates potential environmental risks associated with its use and disposal.

Analytical Chemistry

In analytical chemistry, Michler's Hydrol serves as a standard reference material due to its well-documented chemical properties.

- Application : It is used in chromatographic methods for the quantification of related compounds in complex mixtures, aiding researchers in identifying and measuring chemical substances accurately.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-(dimethylamino)benzhydrol involves its interaction with specific molecular targets. The chloro and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-4’-(ethylthio)benzhydrol

- 4-Chloro-4’-(methylthio)benzhydrol

- 4-Amino-4’-(dimethylamino)benzhydrol

- 4-Chloro-4’-methoxybenzhydrol

Uniqueness

4-Chloro-4’-(dimethylamino)benzhydrol is unique due to the presence of both chloro and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biological Activity

4-Chloro-4'-(dimethylamino)benzhydrol, also known as a derivative of benzhydrol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a chlorine atom and a dimethylamino group, which contribute to its reactivity and biological interactions. The following sections will detail its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C15H16ClN

- Molecular Weight : 261.75 g/mol

- Structure : The compound consists of a benzhydrol backbone with a chlorine substituent at the para position and a dimethylamino group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In vitro studies indicate that it may modulate cholinergic signaling pathways, which are implicated in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Biological Activity Data

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in cellular models of neurodegeneration. The results indicated that the compound could reduce oxidative stress markers and improve cell viability in neuronal cell lines exposed to neurotoxic agents .

- Antibacterial Efficacy : Another research focused on the antibacterial properties of this compound against various pathogens. The findings demonstrated that it exhibited significant inhibition against E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibacterial agents .

- Synthesis and Derivative Studies : Recent advancements in synthetic methodologies have enabled the production of various derivatives of this compound, exploring their biological activities further. Some derivatives showed enhanced potency against AChE, indicating that structural modifications can significantly affect biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.